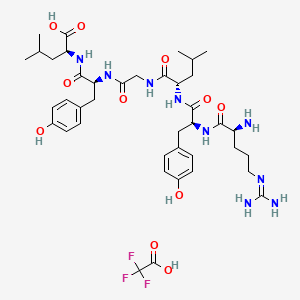

H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA

Description

Contextualizing Synthetic Peptides in Advanced Biomedical Research

Synthetic peptides have become indispensable tools in modern biomedical research, offering a versatile platform for mimicking and modulating biological processes. nih.gov Unlike recombinant protein synthesis, chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the incorporation of a wide array of non-proteinogenic and D-amino acids, expanding the chemical diversity and enhancing the proteolytic stability of these molecules. nih.gov This adaptability makes synthetic peptides excellent candidates for mimicking protein binding sites to interfere with protein-protein interactions, which are often implicated in disease. nih.govresearchgate.net

The ability to precisely design and synthesize peptide sequences has led to their application in various innovative biomedical fields. For instance, synthetic peptides are being used to create hydrogels that can serve as scaffolds for tissue engineering and drug delivery. nih.gov They are also designed as "Pept-ins," short amyloidogenic peptides that can induce targeted protein aggregation, offering a novel approach to modulating protein function. nih.gov

The Role of Hexapeptides as Modulators of Biological Systems

Hexapeptides, due to their specific length, strike a balance between being small enough for efficient synthesis and large enough to present a distinct structural motif for biological recognition. This has positioned them as significant modulators of cellular functions.

A notable example is Hexapeptide-11, with the sequence Phe-Val-Ala-Pro-Phe-Pro. Research has shown that it can activate the proteasome, autophagy, and antioxidant responses in human fibroblasts. medchemexpress.com Specifically, it promotes the nuclear accumulation of Nrf2, a key transcription factor in the antioxidant response, and increases proteasome activity, thereby protecting cells from oxidative stress-induced premature senescence. medchemexpress.comgoogle.com This demonstrates the potential of hexapeptides to influence complex cellular pathways related to aging and cellular health.

The modulatory capacity of hexapeptides extends to influencing protein-protein interactions, which are fundamental to nearly all biological processes. researchgate.net Stabilized cyclic hexapeptides, for example, are being developed to target these interactions with high specificity and affinity, offering therapeutic potential for diseases driven by aberrant protein interactions. researchgate.net

Overview of the Chemical Entity H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH and its Academic Relevance

The chemical compound H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, often found as a trifluoroacetate (B77799) (TFA) salt (H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA) due to its synthesis and purification process, is a hexapeptide with the single-letter code RYLGYL. csic.es It is scientifically identified as α-casein exorphin (90-95) , a peptide fragment derived from the enzymatic hydrolysis of bovine αs1-casein. nih.govsemanticscholar.org

This hexapeptide has garnered academic interest primarily due to its opioid-like activity . nih.govnih.gov Research has demonstrated that α-casein exorphin (90-95) exhibits opioid effects in various bioassays, including the naloxone-reversible inhibition of adenylate cyclase and the electrically stimulated contractions of the mouse vas deferens. nih.gov Its opioid activity is attributed to its interaction with opioid receptors, although some studies suggest it may also act through receptor-independent pathways. medchemexpress.comresearchgate.net

Beyond its opioid-like functions, H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH has been investigated for other biological activities. Studies have shown that it can act as a secretagogue on rat peritoneal mast cells, inducing the release of β-hexosaminidase. medchemexpress.comresearchgate.net Furthermore, research has indicated its potential as an anti-proliferative agent, inhibiting the growth of certain cancer cell lines, such as prostate cancer cells (LNCaP, DU145, and PC3), with IC50 values in the nanomolar range for some lines. medchemexpress.comsemanticscholar.org The peptide is also known to be a ligand for copper ions. medchemexpress.combiosyn.com

The synthesis of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH is typically achieved through solid-phase peptide synthesis. nih.gov The resulting peptide is often purified using chromatography, leading to its isolation as a TFA salt. TFA is commonly used in the final step of peptide synthesis to cleave the peptide from the solid support and remove protecting groups; its presence as a counter-ion is a standard feature of many commercially available synthetic peptides. wikipedia.org

The academic relevance of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH lies in its identity as a food-derived bioactive peptide with the potential to influence physiological processes. Its opioid activity, effects on immune cells, and anti-proliferative properties make it a subject of interest in fields ranging from food science and nutrition to pharmacology and oncology. nih.govsemanticscholar.org

Data Tables

Table 1: Properties of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH

| Property | Value |

| Full Name | L-arginyl-L-tyrosyl-L-leucyl-glycyl-L-tyrosyl-L-leucine |

| Sequence | H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH |

| One-Letter Code | RYLGYL |

| Molecular Formula | C38H57N9O9 |

| CAS Number | 83471-50-5 |

Data sourced from PubChem CID 118797976 csic.es

Table 2: Investigated Biological Activities of α-Casein Exorphin (90-95)

| Biological Activity | Model System | Observed Effect | Reference |

| Opioid Activity | Rat brain membranes, neuroblastoma x glioma cells, mouse vas deferens | Inhibition of adenylate cyclase, inhibition of electrically stimulated contractions | nih.gov |

| Mast Cell Activation | Rat peritoneal mast cells | Induction of β-hexosaminidase secretion (IC50 = 0.1 μM) | medchemexpress.com |

| Anti-proliferative Activity | LNCaP, DU145, PC3 prostate cancer cell lines | Inhibition of cell proliferation (IC50 = 0.94 nM, 137 nM, 6.92 nM, respectively) | medchemexpress.com |

| Copper Ion Binding | N/A | Identified as a copper ion ligand | medchemexpress.combiosyn.com |

Structure

2D Structure

Properties

Molecular Formula |

C40H58F3N9O11 |

|---|---|

Molecular Weight |

897.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C38H57N9O9.C2HF3O2/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4;3-2(4,5)1(6)7/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42);(H,6,7)/t27-,28-,29-,30-,31-;/m0./s1 |

InChI Key |

OJMYFQVPOCJCHS-FIYBGCGXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Peptide Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the routine synthesis of peptides like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH. ambiopharm.comlcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. lcms.cz This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step. lifetein.com

Optimization of Fmoc/tBu and Boc Chemistry Protocols

Two primary chemical strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl. peptide.com

The Fmoc/tBu strategy is widely favored due to its use of a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), for the removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. lifetein.com The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). For the synthesis of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, the following protected amino acids would be utilized: Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, and Fmoc-Gly-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine and the tBu group on tyrosine are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. beilstein-journals.orgrsc.org

The Boc/Bzl strategy utilizes the acid-labile Boc (tert-butoxycarbonyl) group for Nα-protection, which is removed by treatment with TFA. peptide.com The side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. peptide.com While effective, the harsh conditions of the Boc/Bzl strategy can sometimes lead to side reactions, particularly with sensitive residues. For hydrophobic peptides, Boc chemistry can sometimes offer advantages by protonating the N-terminus after deprotection, which can reduce aggregation. peptide.com

| Strategy | Nα-Protection | Side-Chain Protection | Deprotection (Nα) | Final Cleavage | Advantages | Disadvantages |

| Fmoc/tBu | Fmoc | tBu, Pbf, Trt | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) lifetein.comsigmaaldrich.com | Milder conditions, orthogonal protection scheme. lifetein.compeptide.com | Potential for diketopiperazine formation, aggregation in some sequences. |

| Boc/Bzl | Boc | Bzl, ClZ, Meb | Moderate acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) peptide.com | Can be advantageous for hydrophobic peptides, reduces aggregation. peptide.com | Harsh final cleavage conditions, requires specialized equipment. peptide.com |

Segment Condensation and Convergent Synthesis Approaches

For the synthesis of longer or more complex peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments can be more efficient than a linear, stepwise approach. nih.govspringernature.com This method, known as segment condensation , involves the synthesis of protected peptide fragments which are then coupled together in solution or on a solid support. nih.govneulandlabs.com

Strategic Application of Cleavage Reagents, including Trifluoroacetic Acid (TFA)

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. lcms.czadvancedchemtech.com In the Fmoc/tBu strategy, this is typically achieved using a cleavage cocktail containing a high concentration of Trifluoroacetic Acid (TFA) . sigmaaldrich.commdpi.com

TFA is a strong acid that effectively cleaves the tBu and Pbf protecting groups from tyrosine and arginine, respectively, as well as the linker attaching the peptide to the resin. advancedchemtech.comresearchgate.net However, the cleavage process generates highly reactive carbocations that can lead to unwanted side reactions, particularly the alkylation of sensitive residues like tyrosine. researchgate.net To prevent these side reactions, "scavengers" are added to the TFA cocktail. A common and effective cleavage cocktail for a peptide like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, which contains tyrosine, would be TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.comresearchgate.net TIS acts as a cation scavenger, effectively trapping the reactive species generated during deprotection. researchgate.net

Solution-Phase and Hybrid Peptide Synthesis Techniques

While SPPS is highly popular, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for large-scale production of shorter peptides. ambiopharm.comneulandlabs.com In LPPS, all reactions are carried out in a homogeneous solution, which allows for conventional purification techniques like crystallization to be used at intermediate steps, often resulting in very high purity products. ambiopharm.com However, LPPS is generally more time-consuming and labor-intensive than SPPS. neulandlabs.com

A hybrid approach combines the advantages of both SPPS and solution-phase synthesis. ambiopharm.comneulandlabs.com In this strategy, protected peptide fragments are synthesized using SPPS, purified, and then coupled together in solution. neulandlabs.com This can be a highly efficient method for the synthesis of large peptides and small proteins. ambiopharm.com For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, a hybrid synthesis might involve the solid-phase synthesis of two tripeptide fragments, which are then cleaved from the resin while maintaining their side-chain protection, purified, and finally coupled in solution. peptide.com

Methodologies for Advanced Purification and Homogeneity Assessment

Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. bachem.com Therefore, a robust purification strategy is essential to obtain a highly pure final product.

The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.comamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. americanpeptidesociety.org A C18 stationary phase is commonly used, and the peptide is eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing 0.1% TFA as an ion-pairing agent. lcms.czbachem.com The TFA protonates the peptide's basic groups and acidic silanols on the stationary phase, which improves peak shape and resolution. lcms.cz

For a comprehensive assessment of purity and homogeneity, multiple analytical techniques are employed:

Analytical RP-HPLC: Used to determine the purity of the final product by analyzing a small sample under high-resolution conditions. bachem.com

Mass Spectrometry (MS): Confirms the identity of the peptide by providing an accurate measurement of its molecular weight. mdpi.com

Amino Acid Analysis (AAA): Determines the relative abundance of each amino acid in the peptide, confirming its composition.

Conformational Analysis and Structural Characterization Beyond Basic Identification

Spectroscopic Probes for Secondary and Tertiary Structure Elucidation

Spectroscopic techniques are invaluable for probing the conformational states of peptides in solution without the need for crystallization.

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures. For a peptide like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, changes in solvent polarity, pH, or temperature could induce conformational transitions that would be readily detectable by CD. For instance, in a hydrophobic environment, the peptide might adopt a more ordered structure to shield its nonpolar residues, while in an aqueous solution, a more extended or random coil conformation might be favored.

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of peptides at atomic resolution. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the proton and carbon resonances and to identify through-bond and through-space correlations between atoms. For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, NOE (Nuclear Overhauser Effect) data would be particularly crucial for determining the proximity of amino acid residues, which in turn defines the peptide's fold. Furthermore, NMR can probe the dynamics of the peptide by measuring relaxation parameters, providing a picture of its flexibility in solution. The presence of selectively labeled amino acids, such as 13C or 15N labeled arginine, can further enhance NMR studies by providing specific probes for protein conformation and interaction. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State and Solution Structures

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in the solid state. Obtaining a well-ordered crystal of a flexible peptide like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH can be challenging. However, if successful, the resulting electron density map would provide a precise atomic-level picture of its conformation in the crystal lattice.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of biological macromolecules in a near-native, hydrated state. While typically applied to larger protein complexes, recent advances have made it increasingly applicable to smaller molecules. For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, cryo-EM could potentially capture snapshots of its various conformational states in vitrified ice.

Computational Approaches to Peptide Conformational Landscape Exploration

Given the inherent flexibility of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, computational methods are essential for exploring its vast conformational landscape. Molecular dynamics (MD) simulations can be used to model the behavior of the peptide in a simulated physiological environment over time. These simulations can reveal the dominant conformational states, the transitions between them, and the influence of solvent and counterions on the peptide's structure. The results from MD simulations can be used to interpret experimental data from techniques like NMR and CD, providing a more complete and dynamic picture of the peptide's structural properties. However, it is noted that for some flexible peptides, conformer generation can be disallowed in certain computational tools due to the large number of atoms and high flexibility. nih.gov

Mechanistic Investigations of Molecular Interactions

Elucidation of Peptide-Target Binding Kinetics and Thermodynamics

Detailed studies utilizing biophysical techniques to quantify the binding kinetics and thermodynamics of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH with its molecular targets are not extensively available in the public domain.

Currently, there is a lack of specific published data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for the direct interaction of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH with its receptors. Such studies would be invaluable in determining key kinetic parameters like the association rate constant (Ka), dissociation rate constant (Kd), and the equilibrium dissociation constant (KD), as well as thermodynamic parameters including the change in enthalpy (ΔH) and entropy (TΔS) upon binding. This information would provide a deeper understanding of the driving forces behind the peptide-receptor interaction.

Furthermore, while molecular docking studies have been suggested for α-Casein (90-95) with the calcium-sensing receptor (CaSR), specific site-directed mutagenesis studies to pinpoint the critical amino acid residues involved in the binding interaction with its primary targets, such as opioid receptors, have not been extensively reported. umanitoba.ca Such studies are crucial for a precise characterization of the binding site and mode of interaction.

Enzyme-Substrate and Enzyme-Inhibitor Specificity and Kinetic Analysis

The metabolic fate and enzymatic modulation by H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH have been subjects of investigation, revealing a degree of specificity in its interactions with proteases and other enzymes.

Research has shown that this peptide exhibits resistance to certain proteases. Specifically, it is not hydrolyzed by trypsin. However, it can be partially inactivated by the action of chymotrypsin (B1334515) and subtilisin, indicating that the peptide bonds involving the C-terminal side of tyrosine and leucine (B10760876) residues are susceptible to cleavage by these enzymes. medchemexpress.com This selective degradation has implications for its bioavailability and duration of action in biological systems.

Moreover, studies on human polymorphonuclear leukocytes have indicated that H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH can enhance the production of 5-hydroxyeicosatetraenoic acid (5-HETE). This suggests that the peptide may act on the enzymatic activities of endogenous peroxidases, which are involved in the reduction of hydroperoxyeicosatetraenoic acid to 5-HETE. massey.ac.nz

While the peptide's susceptibility to certain proteases is known, detailed kinetic analyses to determine parameters such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km) for these enzymatic reactions are not well-documented. Such studies would provide a more quantitative understanding of its role as an enzyme substrate. Similarly, a detailed mapping of the interactions within the active sites of enzymes it modulates, like endogenous peroxidases, requires further investigation to elucidate the precise catalytic mechanisms.

Modulation of Cellular Signaling Pathways in Model Systems

H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH has been demonstrated to modulate several cellular signaling pathways, leading to diverse physiological effects in various model systems.

One of the key mechanisms of action for this peptide is its interaction with G-protein coupled receptors (GPCRs). It has been shown to activate Gi-like proteins, often through a membrane-assisted, receptor-independent pathway. researchgate.netresearchgate.net This activation can lead to the inhibition of adenylate cyclase, a downstream effector of Gi proteins, thereby reducing intracellular cyclic AMP (cAMP) levels. medchemexpress.com

In mast cells, H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH induces the secretion of β-hexosaminidase, a marker of degranulation. This effect is dose-dependent and can be observed in rat peritoneal mast cells. researchgate.netresearchgate.net The peptide's ability to trigger mast cell degranulation suggests its potential role in inflammatory and allergic responses. researchgate.net

Furthermore, this peptide has demonstrated significant antiproliferative effects on various cancer cell lines. In human prostate cancer cells (LNCaP, DU145, and PC3), it inhibits proliferation in a dose-dependent manner. researchgate.net This activity is believed to be mediated, at least in part, through its interaction with opioid receptors present on these cells, leading to downstream signaling events that arrest cell growth. researchgate.net The interaction with opioid receptors can also induce intracellular calcium release and conformational changes in the receptor. researchgate.net

The table below summarizes the observed inhibitory concentrations of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH in different cell lines.

| Cell Line | Cell Type | Effect | IC50 |

| LNCaP | Human Prostate Cancer | Inhibition of proliferation | 0.94 nM |

| PC3 | Human Prostate Cancer | Inhibition of proliferation | 6.92 nM |

| DU145 | Human Prostate Cancer | Inhibition of proliferation | 137 nM |

| Rat Peritoneal Mast Cells | Mast Cell | Inhibition of β-hexosaminidase secretion | 0.1 µM |

This table presents data on the inhibitory concentrations (IC50) of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH in various cell lines, as reported in the literature. researchgate.net

Receptor Activation and Downstream Signaling Cascade Analysis

There is no available data in the scientific literature detailing the specific receptor targets for H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA. Research on its ability to activate or inhibit any known receptors, and any subsequent analysis of downstream signaling pathways (such as cAMP, IP3, or MAPK pathways), has not been published.

Protein-Protein Interaction Modulation

Information regarding the capacity of this compound to modulate protein-protein interactions is not present in the current body of scientific research. There are no studies indicating its use as a tool to disrupt or stabilize specific protein complexes.

Biophysical Characterization of Peptide-Membrane Interactions

No biophysical studies have been published that characterize the interaction between this compound and biological membranes. Data from techniques such as circular dichroism, fluorescence spectroscopy, or calorimetry, which would describe its structural changes upon interacting with lipid bilayers, are not available.

Structure Activity Relationship Sar Elucidation

Systematic Amino Acid Substitutions and Truncations

Systematic modifications, such as substituting or removing amino acids, are fundamental techniques in SAR studies. These approaches allow for the identification of key residues and regions essential for molecular recognition and signal transduction at its biological targets, primarily opioid receptors. nih.gov

A pivotal study on α-casein-derived exorphins synthesized H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH and its related fragments to assess their opioid activity. nih.gov The primary findings from this research highlight the importance of the peptide's length and the presence of specific terminal amino acids. The heptapeptide (B1575542) Arg-Tyr-Leu-Gly-Tyr-Leu-Glu, corresponding to α-casein sequence 90-96, was found to be the most potent opioid in various bioassays. nih.gov

The removal of the N-terminal arginine (Arg¹) to yield Tyr-Leu-Gly-Tyr-Leu-Glu (91-96) or Tyr-Leu-Gly-Tyr-Leu (91-95) resulted in a notable decrease in opioid activity, underscoring the significance of the positively charged arginine residue for potent interaction with the receptor. nih.gov Similarly, the truncation of the C-terminal glutamic acid (Glu⁷) from the most active heptapeptide to form H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH also led to a reduction in potency, although the hexapeptide retained considerable activity. nih.gov

| Peptide Sequence | α-Casein Fragment | Relative Opioid Activity |

| Arg-Tyr-Leu-Gly-Tyr-Leu-Glu | 90-96 | Most Potent |

| Arg-Tyr-Leu-Gly-Tyr-Leu | 90-95 | Active |

| Tyr-Leu-Gly-Tyr-Leu-Glu | 91-96 | Less Active |

| Tyr-Leu-Gly-Tyr-Leu | 91-95 | Less Active |

This table illustrates the relative opioid activities of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH and its analogs based on findings from comparative bioassays. nih.gov

While truncation studies provide a broad overview of essential peptide regions, more detailed techniques like positional scanning and alanine (B10760859) scanning mutagenesis offer a residue-by-residue analysis of importance. Alanine, being the simplest chiral amino acid, is used to replace other amino acids in the sequence. This substitution removes the specific side chain functionality while maintaining the peptide backbone's conformation, thus helping to identify "hot spots" for biological activity.

In the absence of extensive experimental scanning data, computational modeling techniques such as molecular docking and molecular dynamics simulations can provide predictive insights into the binding mode of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH with opioid receptors. researchgate.net These in silico methods can help visualize the potential interactions between the peptide's amino acid side chains and the receptor's binding pocket. For instance, such models could predict hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the peptide-receptor complex. This information can then guide the rational design of new analogs with potentially enhanced affinity or selectivity. However, specific computational studies focusing solely on the docking of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH to opioid receptors are not extensively reported in the current body of scientific literature.

Impact of Chirality and Non-Canonical Amino Acid Incorporations

The stereochemistry of amino acids is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. Natural amino acids are predominantly in the L-configuration. The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, can have profound effects. Substituting an L-amino acid with its D-enantiomer can alter the peptide's secondary structure, making it more or less favorable for receptor binding. Furthermore, peptides containing D-amino acids are often more resistant to degradation by proteases, which can enhance their bioavailability and duration of action.

There is a lack of specific published research on the effects of D-amino acid substitutions within the H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH sequence. A systematic study involving the synthesis of analogs with D-Arg, D-Tyr, D-Leu, and D-Gly at each position would be necessary to fully understand the impact of chirality on the activity of this peptide.

Similarly, the incorporation of non-canonical amino acids (amino acids not among the 20 proteinogenic ones) is a powerful strategy in medicinal chemistry to enhance peptide properties. These modifications can introduce novel side chains, constrain the peptide backbone, or mimic transition states. For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, incorporating non-canonical amino acids could lead to analogs with improved receptor affinity, selectivity, or metabolic stability. As with chirality studies, specific examples of non-canonical amino acid incorporation into this particular hexapeptide are not well-documented in the available scientific literature.

Side Chain Modifications and Peptide Mimetic Design Principles

Modifying the side chains of the existing amino acids in H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH offers another avenue for probing its SAR. For example, the hydroxyl groups of the two tyrosine residues could be methylated or halogenated to alter their hydrogen-bonding capacity and electronic properties. The arginine side chain could be modified to other cationic groups to fine-tune the electrostatic interactions with the receptor.

Peptidomimetics are compounds that mimic the essential elements of a peptide's structure and function but have a modified, non-peptide backbone. The goal of designing peptidomimetics of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH would be to create smaller, more stable molecules that retain or even improve upon the biological activity of the parent peptide. This often involves replacing amide bonds with more stable linkages to prevent enzymatic degradation. The development of such mimetics would heavily rely on a detailed understanding of the pharmacophore, which defines the essential three-dimensional arrangement of functional groups required for activity.

Metabolic Stability and Enzymatic Degradation Pathways

In Vitro and Ex Vivo Proteolytic Stability Assessment

While specific experimental data on the in vitro and ex vivo proteolytic stability of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA is not extensively documented in publicly available literature, its stability can be inferred from its structural characteristics and the known behavior of similar peptides. As a peptide derived from the enzymatic hydrolysis of bovine α-casein, it is inherently a substrate for further proteolysis. nih.gov Food-derived opioid peptides are known to be susceptible to breakdown by intestinal and plasma enzymes, leading to a generally low half-life in the bloodstream. nih.gov

The peptide's unprotected N-terminus with an Arginine residue and a free C-terminal carboxyl group make it a prime target for exopeptidases, such as aminopeptidases and carboxypeptidases, which sequentially cleave terminal amino acids. qmul.ac.uk Furthermore, the internal peptide bonds are susceptible to cleavage by various endopeptidases.

Identification of Specific Peptidases and Proteolytic Cleavage Sites

The amino acid sequence Arg-Tyr-Leu-Gly-Tyr-Leu provides several potential cleavage sites for well-characterized peptidases. The susceptibility of a peptide bond is determined by the nature of the amino acid residues flanking the bond.

Chymotrypsin (B1334515) and Chymotrypsin-like Proteases: These enzymes preferentially cleave peptide bonds on the C-terminal side of aromatic amino acids such as Tyrosine (Tyr) and Phenylalanine (Phe), as well as large hydrophobic residues like Leucine (B10760876) (Leu). nih.govoup.com The sequence of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH contains two such primary sites:

The Tyr¹-Leu² bond.

The Tyr⁴-Leu⁵ bond. A serine protease from rat skeletal muscle has been shown to have a high susceptibility for cleaving Tyr-Leu bonds. nih.gov

Trypsin and Trypsin-like Proteases: These proteases cleave on the C-terminal side of basic amino acids, namely Arginine (Arg) and Lysine (Lys). The N-terminal Arginine in the subject peptide makes the Arg⁰-Tyr¹ bond a potential target for trypsin-like enzymes.

Other Endopeptidases:

The Leu²-Gly³ bond could be a target for metalloproteases like thermolysin, which favors cleavage at the N-terminus of hydrophobic residues, and certain microbial collagenases. researchgate.netumich.edunih.gov

The Gly³-Tyr⁴ bond may be cleaved by various proteases, though it is generally less specific than cleavage after aromatic or basic residues. nih.gov

The table below summarizes the potential enzymatic cleavage sites within the H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH peptide based on known protease specificities.

| Peptide Bond Position | Sequence | Potential Cleaving Enzyme Class | Specificity |

| 1 | Arg - Tyr | Trypsin-like proteases | Cleavage after basic residues (Arg) |

| 2 | Tyr - Leu | Chymotrypsin-like proteases | Cleavage after aromatic residues (Tyr) |

| 3 | Leu - Gly | Metalloproteases (e.g., Thermolysin) | Cleavage before hydrophobic residues (Leu) |

| 4 | Tyr - Leu | Chymotrypsin-like proteases | Cleavage after aromatic residues (Tyr) |

This table is predictive and based on known enzymatic specificities. Actual cleavage may vary depending on the specific enzyme, conditions, and the peptide's conformation.

Mechanistic Understanding of Peptide Catabolism and Biotransformation

The catabolism of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH is expected to follow the general pathways for short, linear peptides. Upon entering a biological system, the peptide is subject to hydrolysis by a variety of peptidases in the plasma, extracellular fluid, and within cells.

The process likely involves an initial endoproteolytic cleavage, for example, at one of the Tyr-Leu bonds by a chymotrypsin-like enzyme, which would break the hexapeptide into smaller fragments. These smaller peptide fragments are then rapidly degraded further by both endo- and exopeptidases. Aminopeptidases would act on the N-terminus of the original peptide and its fragments, releasing Arginine, while carboxypeptidases would cleave Leucine from the C-terminus. This stepwise degradation ultimately breaks the peptide down into its constituent amino acids (Arg, Tyr, Leu, Gly), which then enter the body's general amino acid pool and are utilized in protein synthesis or further metabolized. qmul.ac.uk

Rational Strategies for Enhancing Proteolytic Resistance

To overcome the inherent metabolic instability of peptides like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, several rational design strategies can be employed to enhance their resistance to enzymatic degradation.

Terminal Modifications:

N-terminal Acetylation: The addition of an acetyl group to the N-terminal Arginine can block the action of aminopeptidases, significantly increasing the peptide's half-life. researchgate.net

Backbone Modifications:

Peptoids and β-Peptides: The introduction of N-substituted glycines (peptoids) or the use of β-amino acids instead of α-amino acids can render the peptide backbone unrecognizable to standard proteases, thereby dramatically increasing stability. nih.gov

Use of Non-Canonical Amino Acids:

D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can create peptide bonds that are resistant to cleavage by most proteases, which are stereospecific for L-amino acids. lifetein.com

Nα-Methylation: Methylating the nitrogen atom of a peptide bond can provide steric hindrance that prevents the protease from accessing and cleaving the bond. genscript.com

These strategies, while effective, must be carefully evaluated for their impact on the peptide's intended biological activity, as structural modifications can also alter its binding affinity to its target receptor.

Computational Chemistry and Molecular Simulation Studies

Molecular Docking for Ligand-Target Complex Prediction and Scoring

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, docking would be used to predict how the peptide binds to a specific protein receptor. The process involves placing the peptide (the ligand) into the binding site of the target protein and evaluating the interaction energy for thousands of different positions and orientations. mdpi.com

A scoring function then ranks these poses, with the lowest energy poses representing the most likely binding conformations. nih.gov The arginine residue, with its positive charge, would be expected to form strong electrostatic interactions and hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. The two tyrosine residues, with their aromatic rings, could participate in π-π stacking or hydrophobic interactions, while the leucine (B10760876) residues would contribute to hydrophobic binding.

The following table summarizes the types of interactions these key residues are predicted to make in a protein binding site.

| Amino Acid Residue | Potential Interactions in a Receptor Binding Site |

| Arginine (Arg) | Hydrogen bonding, salt bridges (electrostatic interactions) with acidic residues (e.g., Asp, Glu). |

| Tyrosine (Tyr) | Hydrogen bonding (via hydroxyl group), π-π stacking, hydrophobic interactions. |

| Leucine (Leu) | Hydrophobic interactions (van der Waals forces) with nonpolar pockets. |

| Glycine (B1666218) (Gly) | Provides conformational flexibility to the peptide backbone, allowing it to adapt to the binding site. |

This table outlines the principal interaction types for the amino acids present in the peptide, crucial for interpreting molecular docking results.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the movements of atoms in a molecule over time, offering insights into the conformational flexibility of a peptide. bonvinlab.org For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, an MD simulation would reveal how the peptide folds and moves in a solution, which is critical for its biological activity. Peptides are often highly flexible and may not have a single, rigid structure. bonvinlab.org

An MD simulation starts with a model of the peptide in a simulated physiological environment (e.g., a box of water molecules and ions). acs.org The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions a short time later. Repeating this process millions of times generates a trajectory that shows the peptide's dynamic behavior. nih.gov Analysis of this trajectory can identify stable conformations, hydrogen-bonding patterns, and the flexibility of different parts of the peptide chain. For instance, the glycine residue would likely confer significant flexibility, while the bulky tyrosine and leucine residues might have more restricted movement.

| Simulation Parameter | Description | Typical Software |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER, GROMOS). acs.org | GROMACS, AMBER |

| Solvent Model | Explicit representation of water molecules (e.g., TIP3P, SPC/E) to simulate an aqueous environment. bonvinlab.org | NAMD, OpenMM |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds for peptides. bonvinlab.org | Desmond |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration. mdpi.com | VMD, PyMOL |

This interactive table details key components and outputs of a typical MD simulation used to study peptide dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Investigating Reaction Mechanisms

When studying chemical reactions, such as bond breaking or formation, classical MD simulations are insufficient. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that treats the chemically active part of the system with high-accuracy quantum mechanics, while the rest of the system (e.g., the protein and solvent) is treated with more computationally efficient classical mechanics (a force field). nih.govresearchgate.net

For H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, a QM/MM approach would be essential to study a potential enzymatic modification of the peptide, for example, the phosphorylation of one of the tyrosine residues by a kinase enzyme. nih.gov The tyrosine side chain, the phosphate (B84403) donor (ATP), and key catalytic residues of the enzyme would be included in the QM region. This allows for an accurate description of the electronic rearrangements during the phosphoryl transfer reaction, providing insights into the reaction mechanism and energy barriers that would be impossible to obtain with purely classical methods. youtube.com

| Computational Method | Application Area | Information Gained |

| Molecular Mechanics (MM) | Simulating large systems (proteins, membranes) over long timescales (ns-µs). | Conformational dynamics, binding modes, overall stability. |

| Quantum Mechanics (QM) | Studying electronic structure and reactions in small molecular systems. | Reaction pathways, transition states, bond energies, electronic properties. |

| QM/MM Hybrid Method | Investigating reactions within large biological systems (e.g., enzyme catalysis). | Detailed enzymatic reaction mechanisms, activation energies, role of active site residues. |

This table compares the applications of MM, QM, and hybrid QM/MM methods in peptide research.

De Novo Peptide Design and Virtual Screening Methodologies for Novel Scaffolds

Computational methods can be used not only to analyze existing peptides but also to design new ones with desired properties. De novo (from scratch) design involves creating entirely new peptide sequences predicted to fold into a specific structure or bind to a particular target. nih.govk-state.edu

Virtual screening, on the other hand, involves computationally testing large libraries of existing or virtually generated peptides for their potential to bind to a biological target. nih.govnih.gov A library containing variations of the H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH sequence could be virtually screened against a protein of interest. For example, one could generate a library where each position is substituted with different amino acids to find sequences with potentially higher binding affinity or specificity. mdpi.comcomputabio.com These in silico methods drastically reduce the time and cost associated with synthesizing and testing large numbers of peptides in the lab, focusing experimental efforts on the most promising candidates. creative-peptides.com

| Strategy | Description | Goal |

| Virtual Screening | High-throughput docking of a large library of peptides to a target receptor structure. nih.gov | Identify potential "hit" peptides from a large pool of candidates for further testing. |

| De Novo Design | Building a peptide sequence from scratch based on desired structural and chemical properties to fit a target. nih.gov | Create novel peptide binders or inhibitors with high specificity and affinity. |

| Peptide Optimization | Making systematic modifications to a known peptide sequence (like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH) to improve its properties. | Enhance binding affinity, stability, or other desired characteristics of a known peptide. |

This table summarizes computational strategies for discovering and optimizing bioactive peptides.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification of Post-Translational Modifications

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of peptides like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH. It provides highly accurate mass measurements, enabling confident identification of the parent peptide, its metabolites, and any post-translational modifications (PTMs). tum.de PTMs are covalent modifications to proteins and peptides that occur after biosynthesis and can significantly alter their function. wikipedia.orgthermofisher.com

Metabolite profiling involves tracking the breakdown of the parent peptide into smaller fragments. In a biological system, peptidases could cleave the H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH backbone, generating a complex mixture of smaller peptides (e.g., di- and tri-peptides) and individual amino acids. A fast liquid chromatography-mass spectrometry (LC-MS) method can be employed to separate and identify these metabolites, providing insights into the peptide's stability and degradation pathways. nih.govmdpi.com

Furthermore, HRMS is crucial for identifying PTMs, which can occur enzymatically or non-enzymatically. wikipedia.org The amino acid sequence of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH contains residues particularly susceptible to modification, namely Arginine and Tyrosine. wikipedia.orgnih.gov Analysis of the mass shifts from the theoretical mass of the unmodified peptide allows for the identification and localization of these modifications. tum.de

Potential Post-Translational Modifications on H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH

| Modification | Affected Residue(s) | Mass Change (Da) | Biological Significance |

|---|---|---|---|

| Phosphorylation | Tyrosine (Tyr) | +79.9663 | A key reversible modification that regulates protein activity, interactions, and signaling pathways. thermofisher.comambiopharm.com |

| Methylation | Arginine (Arg) | +14.0157 (mono) or +28.0313 (di) | Affects protein-protein interactions and gene transcription; can increase hydrophobicity. nih.govambiopharm.com |

| Citrullination (Deimination) | Arginine (Arg) | +0.9840 | Loss of a positive charge, which can alter protein structure and function; implicated in inflammatory processes. nih.gov |

| ADP-ribosylation | Arginine (Arg) | +541.0611 | Involved in DNA repair, signal transduction, and other cellular processes. nih.gov |

| Carbonylation | Arginine (Arg) | +13.9792 | A form of oxidative damage that can mark proteins for degradation. wikipedia.org |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamics and Ligand-Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamics of peptides in solution. researchgate.net For a hexapeptide such as H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), is used for the sequential assignment of all proton resonances. uzh.ch The chemical shifts of specific protons, particularly the α-protons, can provide initial information about the peptide's secondary structure. nih.gov

NMR is exceptionally well-suited for studying peptide-ligand interactions and mapping binding sites without the need for crystallization. nih.gov Chemical shift perturbation (CSP) mapping is a common method used for this purpose. nih.gov This experiment involves acquiring a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra on a ¹⁵N-labeled protein target in the presence of increasing concentrations of the unlabeled H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH peptide. nih.gov Amino acid residues of the target protein that are involved in the binding interaction will show significant changes in their corresponding peak positions (chemical shifts) in the HSQC spectrum. By mapping these changes onto the protein's structure, the binding epitope for the peptide can be precisely identified. nih.gov Transfer NOE (tr-NOE) experiments can also be used to study the conformation of the peptide when it is bound to a larger protein target. sigmaaldrich.com

Common NMR Experiments for Peptide Analysis

| NMR Experiment | Information Obtained | Application to H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH |

|---|---|---|

| 1D ¹H | Initial assessment of sample purity and folding. uzh.ch | Provides a spectral fingerprint of the peptide. |

| 2D COSY | Shows scalar couplings between protons separated by 2-3 bonds. | Helps identify amino acid spin systems by connecting adjacent protons (e.g., Hα to Hβ). uzh.ch |

| 2D TOCSY | Correlates all protons within a single amino acid's spin system. | Crucial for assigning resonances to specific residues (e.g., identifying all protons belonging to a Leucine (B10760876) residue). researchgate.net |

| 2D NOESY/ROESY | Identifies protons that are close in space (typically <5 Å), regardless of bond connectivity. | Provides distance constraints for 3D structure calculation and sequential assignment between adjacent residues. researchgate.net |

| ¹H-¹⁵N HSQC | Correlates each backbone amide proton to its directly attached nitrogen. | Used in ligand binding studies (chemical shift mapping) with a ¹⁵N-labeled target protein. nih.gov |

Sophisticated Chromatographic Techniques for Separation and Characterization of Analogs and Metabolites

Chromatographic techniques are fundamental for the purification of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH and for the separation and characterization of its structurally similar analogs and metabolites. chromatographytoday.com High-Performance Liquid Chromatography (HPLC) is the most common method, with reversed-phase (RP) chromatography being the preferred mode for peptides.

In RP-HPLC, the inclusion of an ion-pairing agent in the mobile phase is critical for achieving good peak shape and reproducible retention times for peptides. Trifluoroacetic acid (TFA), the counter-ion in H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA, is frequently used at low concentrations (e.g., 0.1%) for this purpose. It forms an ion pair with the positively charged groups on the peptide (like the N-terminus and the Arginine side chain), increasing its hydrophobicity and retention on a C18 stationary phase.

A significant analytical challenge is the separation of analogs and stereoisomers. Analogs may differ by a single amino acid or by the sequence order (positional isomers). Because the peptide contains five chiral centers (Arg, Tyr, Leu, Tyr, Leu), it can exist in numerous diastereomeric forms if non-natural D-amino acids are incorporated or if racemization occurs during synthesis. chromatographytoday.com The separation of these stereoisomers requires specialized chiral stationary phases (CSPs), such as those based on cinchona alkaloids or macrocyclic glycopeptides, which can distinguish between the subtle three-dimensional differences of the isomers. chromatographytoday.comnih.govchiraltech.com

Hypothetical RP-HPLC Method for H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for peptide separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous mobile phase with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic mobile phase with ion-pairing agent for elution. |

| Gradient | 5% to 65% B over 30 minutes | Gradual increase in organic solvent to elute the peptide and its analogs based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 220 nm & 280 nm | Detection of the peptide backbone (220 nm) and Tyrosine residues (280 nm). |

| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |

Integration of Microfluidics and Miniaturized Platforms for High-Throughput Mechanistic Analysis

Microfluidics, or "lab-on-a-chip" technology, offers a paradigm shift for peptide analysis by enabling the automation of complex biochemical assays in miniaturized formats. nih.gov These platforms provide significant advantages, including drastically reduced consumption of reagents and samples, faster analysis times, and the potential for massive parallelization, making them ideal for high-throughput screening (HTS). nih.govnih.gov

For mechanistic analysis of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH, microfluidic devices can be engineered to perform a variety of functions. For instance, a microfluidic platform can be used to screen the peptide against a large panel of proteins to identify binding partners. aiche.org Droplet-based microfluidics, where picoliter-volume aqueous reactions are performed in an immiscible oil phase, is particularly powerful for HTS. nih.gov This technology can be used to screen entire libraries of peptide analogs for a specific function, such as enzyme inhibition. rsc.org

Furthermore, microfluidic platforms have been developed for the automated solid-phase synthesis of peptides directly on the chip. rsc.orglcsciences.com This allows for the creation of combinatorial peptide libraries where analogs of H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH can be synthesized at specific locations in a microarray format. rsc.orgacs.org These arrays can then be directly used for screening assays, streamlining the entire process from synthesis to functional analysis and providing rapid mechanistic insights.

Comparison of Conventional vs. Microfluidic Analysis Platforms

| Feature | Conventional Platforms (e.g., 96-well plates) | Microfluidic Platforms |

|---|---|---|

| Sample/Reagent Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Picoliters (pL) nih.gov |

| Throughput | Moderate to High (up to ~5 samples/sec with robotics) | Very High (can exceed 500 samples/sec) nih.gov |

| Automation | Requires large, complex robotic systems. | Integrated into the chip design, often with computer control. acs.org |

| Cost per Assay | Higher due to larger reagent volumes. | Significantly lower. nih.gov |

| Flexibility | Standardized formats. | Highly customizable for specific assays. rsc.org |

| Integration | Multiple separate instruments often needed. | Can integrate synthesis, incubation, and analysis on a single device. acs.org |

Future Research Trajectories and Theoretical Implications

Exploration of Novel Biological Targets and Interaction Networks for Hexapeptides

The therapeutic potential of peptides is directly linked to their ability to interact with specific biological molecules. A major frontier in peptide research is the identification of novel biological targets and the complex interaction networks they belong to. Hexapeptides are particularly well-suited for this exploration due to their balance of size—large enough for specific interactions yet small enough to be synthetically accessible.

Future research will increasingly focus on targets that have been difficult to modulate with traditional small-molecule drugs. drugtargetreview.com A primary area of interest is the targeting of protein-protein interactions (PPIs), which are fundamental to most cellular processes but often feature large, flat interaction surfaces that are challenging for small molecules to disrupt. drugtargetreview.commdpi.com Peptides, mimicking native protein binding motifs, are ideal candidates for inhibiting these interactions. drugtargetreview.com

Furthermore, the scope of peptide targets is expanding beyond classical cell-surface receptors. While targets like G protein-coupled receptors (GPCRs), integrins, and growth factor receptors (e.g., EGFR) remain important, there is growing interest in intracellular targets. mdpi.commdpi.com Researchers are designing peptides capable of crossing the cell membrane to engage with molecules inside the cell, including components of signaling pathways like AKT and MEK/ERK, as well as transcription factors. mdpi.comnih.gov The identification of novel targets often involves screening for proteins that are overexpressed or uniquely active in disease states, providing a basis for developing highly selective, targeted therapies. mdpi.comnih.gov

Development of Innovative Methodologies for Peptide Engineering and Design

The ability to create novel peptides with enhanced properties is fundamental to advancing the field. Innovative methodologies in peptide engineering and design are rapidly evolving, moving beyond the sequences found in nature.

A cornerstone of modern peptide engineering is the use of chemical synthesis, which allows for the incorporation of non-natural amino acids (NNAAs), D-amino acids, and other chemical modifications. nih.govproteogenix.science These modifications can significantly improve a peptide's stability by making it resistant to degradation by proteases, a major hurdle for natural peptides. nih.gov Structural modifications such as cyclization are also employed to constrain the peptide's conformation, which can enhance its binding affinity and stability. eurekalert.org

Contributions to Fundamental Peptide Science and Chemical Biology

Research into hexapeptides like H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH contributes significantly to our fundamental understanding of peptide science and the broader field of chemical biology. These peptides serve as model systems and tools that allow scientists to dissect complex biological processes at a molecular level.

The study of specific peptide sequences is crucial for elucidating structure-function relationships. nih.gov By analyzing how changes in the amino acid sequence of a peptide like the α-casein fragment affect its biological activity, researchers can decipher the rules that govern molecular recognition and function. nih.gov This knowledge is essential for the rational design of new bioactive molecules.

Furthermore, synthetic peptides have become indispensable tools for probing biological systems. nih.govchemimpex.com Peptides designed with a specific sequence can act as highly selective inhibitors of enzymes or receptor antagonists. For example, the related peptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH is used as a competitive inhibitor to study the function of cAMP-dependent protein kinase, allowing for the precise investigation of its role in cellular signaling. targetmol.combiocat.com By using peptides to selectively turn off or modulate specific proteins, researchers can map cellular pathways and understand their function in health and disease. This use of tailored molecules to interact with and study biological systems is a core principle of chemical biology.

Theoretical Frameworks for Predicting Peptide Function from Sequence and Structure

A long-standing goal in peptide science is the ability to accurately predict a peptide's function based on its amino acid sequence and structure. The development of robust theoretical frameworks for this purpose is a key area of active research.

Historically, computational prediction models relied on analyzing the position and chemical properties of amino acids within a sequence. researchgate.netresearchgate.net While foundational, these methods are often limited in their predictive power. The field has since moved toward more sophisticated frameworks driven by machine learning (ML) and deep learning. mdpi.comresearchgate.net These advanced algorithms can be trained on vast datasets of known peptides and their functions, enabling them to recognize complex patterns that correlate sequence with activities such as cell penetration or immunogenicity. researchgate.netmdpi.com

Structure is intrinsically linked to function, and therefore, structure-based prediction methods are also critical. mdpi.com Frameworks such as PEP-FOLD3 and Rosetta attempt to predict the three-dimensional conformation of a peptide from its sequence, often by assembling smaller, known structural fragments. mdpi.com A significant challenge, however, is the inherent flexibility of many peptides, which makes predicting their exact bioactive conformation difficult. nih.govsciencedaily.com

The future of predictive peptide science lies in the integration of computational models with experimental data. sciencedaily.com Emerging theoretical frameworks aim to create a closed loop where computational predictions guide laboratory experiments, and the results of those experiments are fed back into the model to refine and improve its accuracy. anl.gov This synergistic approach is essential for building truly predictive models that can accelerate the design of novel peptides with precisely defined functions. anl.govsciencedaily.com

Compound Reference Table

Q & A

Q. What are the recommended methodologies for synthesizing H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH.TFA with high purity?

Answer:

- Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection conditions to minimize side reactions .

- Step 2 : Purify via reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity using LC-MS and validate with NMR (1H, 13C) for structural confirmation .

- Step 3 : Quantify TFA content via ion chromatography to ensure stoichiometric consistency in the final product .

Q. How should researchers characterize the solubility and stability of this compound in aqueous buffers?

Answer:

- Method : Prepare buffered solutions (pH 2–9) and measure solubility via UV-Vis spectroscopy at 280 nm (tyrosine absorbance).

- Stability Testing : Incubate samples at 4°C, 25°C, and 37°C. Analyze degradation products weekly using HPLC and MALDI-TOF MS to identify cleavage sites .

- Data Interpretation : Compare degradation rates using Arrhenius plots to predict shelf-life under varying conditions .

Q. What experimental controls are critical for studying the biological activity of this peptide?

Answer:

- Negative Controls : Use scrambled-sequence peptides or TFA-free analogs to isolate effects specific to the peptide sequence .

- Positive Controls : Include known agonists/antagonists of the target receptor (e.g., angiotensin II for GPCR studies).

- Technical Replicates : Perform triplicate assays to account for variability in cell-based or enzymatic activity tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this peptide?

Answer:

- Step 1 : Verify assay conditions (e.g., buffer ionic strength, temperature) mimic physiological environments. Use surface plasmon resonance (SPR) to measure binding kinetics under simulated in vivo conditions .

- Step 2 : Assess pharmacokinetics (PK) in animal models: Measure bioavailability, half-life, and tissue distribution via radiolabeling or LC-MS/MS .

- Step 3 : Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .

Q. What strategies optimize the peptide’s stability under oxidative or enzymatic stress?

Answer:

- Chemical Modification : Introduce D-amino acids or non-natural residues (e.g., β-methyltyrosine) at cleavage-prone sites .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to shield from proteases .

- Analytical Validation : Use circular dichroism (CD) to monitor conformational changes and LC-HRMS to track oxidation products .

Q. How should researchers design studies to investigate synergistic effects with other bioactive molecules?

Answer:

- Experimental Design : Use factorial ANOVA to test combinations (e.g., peptide + small-molecule inhibitors). Include dose-response matrices to identify additive/synergistic interactions .

- Mechanistic Analysis : Perform co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET) to validate direct binding partners .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing combinatorial datasets .

Q. What computational tools are recommended for predicting the peptide’s tertiary structure and interaction sites?

Answer:

- Modeling Software : Use Rosetta or I-TASSER for de novo structure prediction, validated against NMR data .

- Molecular Dynamics (MD) : Simulate peptide-receptor interactions in GROMACS or AMBER, focusing on tyrosine and leucine side-chain conformations .

- Docking Studies : Employ AutoDock Vina to screen against target receptors (e.g., integrins) and prioritize mutants for empirical testing .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in peptide synthesis and bioactivity assays?

Answer:

- Documentation : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) standards for synthesis protocols and raw data .

- Collaborative Validation : Share batches with independent labs for cross-testing using predefined QC criteria (e.g., ≥95% purity) .

- Open Science : Deposit synthetic protocols in repositories like Zenodo with digital object identifiers (DOIs) .

Q. What ethical guidelines apply to studies involving animal or human-derived tissues with this peptide?

Answer:

- Animal Studies : Follow ARRIVE 2.0 guidelines for experimental design and reporting, including justification of sample sizes .

- Human Data : Comply with GDPR for EU collaborations (e.g., anonymization of tissue donor metadata) .

- Institutional Oversight : Obtain IRB/IACUC approvals and document compliance in all publications .

Q. How can researchers integrate conflicting data from literature into their experimental framework?

Answer:

- Systematic Review : Use PRISMA guidelines to map discrepancies in synthesis methods or bioactivity thresholds .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity across studies (e.g., variations in IC50 values) .

- Hypothesis Refinement : Design targeted experiments to resolve specific contradictions (e.g., pH-dependent activity assays) .

Data Management and Sharing

Q. What practices ensure compliance with journal policies for research data transparency?

Answer:

- Deposition : Upload raw MS/MS spectra to ProteomeXchange and NMR chemical shifts to BMRB .

- Metadata Annotation : Use controlled vocabularies (e.g., ChEBI for chemical entities) to enhance dataset interoperability .

- Citation : Link datasets to publications using RRIDs (Research Resource Identifiers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.